molecular formula C23H27N3O4S2 B2973505 (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533868-51-8

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2973505
CAS No.: 533868-51-8
M. Wt: 473.61
InChI Key: CJEHHUOXRRGKLZ-VHXPQNKSSA-N
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Description

The compound (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazolylidene derivative characterized by its unique structural features:

  • Benzo[d]thiazol Core: A bicyclic system with a 3-ethyl and 4-methoxy substituent, contributing to electronic modulation and steric bulk.
  • Z-Configuration: The stereochemistry around the C=N bond in the thiazolylidene system influences molecular geometry and biological activity .

This compound’s design leverages heterocyclic and sulfonamide functionalities, commonly exploited in medicinal chemistry for their pharmacokinetic and target-binding properties.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-25-21-19(30-3)9-7-10-20(21)31-23(25)24-22(27)17-11-13-18(14-12-17)32(28,29)26-15-6-5-8-16(26)2/h7,9-14,16H,4-6,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEHHUOXRRGKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Formula C20H22N2O4S\text{Molecular Formula }C_{20}H_{22}N_{2}O_{4}S

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as an inhibitor of heat shock protein 70 (HSP70), which plays a critical role in cellular stress responses and cancer cell survival. By inhibiting HSP70, the compound may induce apoptosis in cancer cells, thus exhibiting potential anticancer properties.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving thiazole derivatives demonstrated that modifications in the thiazole ring enhanced anticancer activity, suggesting that this compound may also benefit from similar structural optimizations .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Thiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. The presence of electron-withdrawing groups in the structure is believed to enhance their antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the thiazole ring and the benzamide moiety significantly influence biological activity. The following modifications have been noted:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances potency.
  • Alkyl Substituents : The introduction of alkyl groups can improve lipophilicity, aiding in membrane permeability and bioavailability.
  • Piperidine Sulfonamide Group : This moiety is crucial for enhancing binding affinity to target proteins.

Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against breast cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 (µM)Mechanism of Action
MCF-710HSP70 Inhibition
MDA-MB-23115Apoptosis Induction

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 5 µg/mL and 10 µg/mL, respectively, indicating strong antimicrobial potential .

PathogenMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Comparison with Similar Compounds

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

Structural Differences :

  • Thiazol Substituents : Replaces the benzo[d]thiazol core with a 2-methoxyphenyl and phenyl group, reducing aromatic conjugation.
  • Benzamide Group : Uses a 4-methyl substituent instead of a sulfonamide, limiting polar interactions.

Key Findings :

  • Crystallography : Single-crystal X-ray analysis reveals bond lengths (C–C: mean σ = 0.002 Å) and planarity distinct from the target compound, suggesting altered packing efficiency .

(Z)-N-(3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Structural Differences :

  • Thiazol Substituent : Features a 2-methoxyethyl group instead of 3-ethyl-4-methoxy, altering steric hindrance.
  • Sulfonamide Group : Utilizes 4-methylpiperidine (vs. 2-methylpiperidine), modifying spatial orientation.

Implications :

  • Conformational Flexibility : The 4-methylpiperidine’s equatorial preference may enhance binding to hydrophobic pockets compared to the axial 2-methyl isomer .
  • Solubility : Increased hydrophilicity from the methoxyethyl group could improve aqueous solubility relative to the target compound .

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Structural Differences :

  • Thiazol Substituent : Substitutes 4-methoxy with 4-fluoro, increasing electronegativity.
  • Sulfonamide Group : Azepane (7-membered ring) replaces 2-methylpiperidine, altering ring strain and bulk.

Key Insights :

  • Electronic Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce π-π stacking interactions .
  • Pharmacokinetics : Azepane’s larger ring size could improve membrane permeability but may increase off-target interactions .

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-methoxy group in the target compound may optimize electronic effects without the metabolic liabilities of fluorine .
  • Sulfonamide Design : 2-Methylpiperidine offers a compromise between bulk and conformational flexibility compared to azepane .
  • Synthetic Strategies : Methods from (e.g., sodium hydroxide-mediated cyclization) could be adapted for scalable synthesis .

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